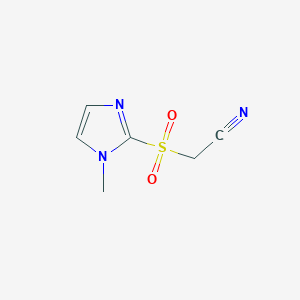
3-Isovaleryloxazolidine-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Isovaleryloxazolidine-2-one, also known as β-methyl-β-isovaleryl-lactam (BMIL), is a cyclic lactam that has gained significant interest in recent years due to its potential applications in various scientific research fields. This compound is a derivative of valine and isovaleric acid, two essential amino acids found in many proteins. BMIL has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further research.
Mechanism of Action
BMIL has been found to exhibit various biochemical and physiological effects, including the inhibition of bacterial growth and the modulation of GABA receptors. The exact mechanism of action of BMIL is still not fully understood, but it is believed to involve the binding of BMIL to specific receptors or enzymes.
Biochemical and Physiological Effects:
BMIL has been found to exhibit various biochemical and physiological effects, including the inhibition of bacterial growth, the modulation of GABA receptors, and the induction of apoptosis in cancer cells. BMIL has also been found to exhibit anticonvulsant activity and to enhance learning and memory in animal models.
Advantages and Limitations for Lab Experiments
One of the major advantages of BMIL is its ability to act as a chiral auxiliary in asymmetric synthesis, which can lead to the synthesis of chiral compounds with high enantioselectivity. However, BMIL has some limitations, including its relatively high cost and the limited availability of commercial sources.
Future Directions
There are several future directions for research involving BMIL, including the development of new synthetic methods for BMIL and its derivatives, the investigation of its potential as a therapeutic agent for various diseases, and the exploration of its potential applications in materials science and catalysis. Additionally, further studies are needed to fully understand the mechanism of action of BMIL and its potential side effects.
Synthesis Methods
BMIL can be synthesized through a multistep process involving the reaction of valine with isovaleryl chloride in the presence of a base. The resulting product is then subjected to cyclization using a suitable reagent, such as phosphorus oxychloride or thionyl chloride. The final step involves the hydrolysis of the lactam ring to form BMIL.
Scientific Research Applications
BMIL has been extensively studied for its potential applications in various scientific research fields. One of the major areas of interest is its use as a chiral auxiliary in asymmetric synthesis. BMIL has been found to be an effective chiral auxiliary in the synthesis of various chiral compounds, including β-amino acids, β-lactams, and α-hydroxy acids.
properties
CAS RN |
165460-41-3 |
|---|---|
Product Name |
3-Isovaleryloxazolidine-2-one |
Molecular Formula |
C8H13NO3 |
Molecular Weight |
171.19 g/mol |
IUPAC Name |
3-(3-methylbutanoyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C8H13NO3/c1-6(2)5-7(10)9-3-4-12-8(9)11/h6H,3-5H2,1-2H3 |
InChI Key |
FYZABKGWIADQFT-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)N1CCOC1=O |
Canonical SMILES |
CC(C)CC(=O)N1CCOC1=O |
synonyms |
2-Oxazolidinone, 3-(3-methyl-1-oxobutyl)- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















